

# Application Notes and Protocols for Atomic Layer Deposition of Ga<sub>2</sub>O<sub>3</sub> using Trimethylgallium

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## Compound of Interest

Compound Name: Trimethylgallium

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This document provides detailed application notes and protocols for the atomic layer deposition (ALD) of gallium oxide (Ga<sub>2</sub>O<sub>3</sub>) thin films using **trimethylgallium** (TMG) as the gallium precursor. These guidelines are intended for professionals in research and development who require precise control over the synthesis of high-quality Ga<sub>2</sub>O<sub>3</sub> films for various applications, including electronics and sensing.

## Introduction

Gallium oxide (Ga<sub>2</sub>O<sub>3</sub>) is a wide-bandgap semiconductor with significant potential for applications in power electronics, deep-UV photodetectors, and gas sensors. Atomic Layer Deposition (ALD) is an ideal technique for depositing high-quality, conformal, and pinhole-free Ga<sub>2</sub>O<sub>3</sub> thin films with precise thickness control at the atomic level. **Trimethylgallium** (TMG, Ga(CH<sub>3</sub>)<sub>3</sub>) is a commonly used gallium precursor in ALD due to its high vapor pressure and reactivity. This document outlines the ALD processes for Ga<sub>2</sub>O<sub>3</sub> using TMG with two different co-reactants: oxygen (O<sub>2</sub>) plasma and ozone (O<sub>3</sub>).

## ALD of Ga<sub>2</sub>O<sub>3</sub> using TMG and Oxygen Plasma

The use of oxygen plasma as a co-reactant with TMG allows for the deposition of Ga<sub>2</sub>O<sub>3</sub> over a broad range of temperatures.<sup>[1][2][3]</sup> This plasma-enhanced ALD (PEALD) process is

particularly advantageous for applications requiring low thermal budgets.

## Quantitative Data Summary

Parameter	Value	Reference
Precursor	Trimethylgallium (TMG)	[1][2][4]
Oxidant	Oxygen (O2) Plasma	[1][2][4]
ALD Temperature Window	100 - 400 °C	[1][2][3]
Growth per Cycle (GPC)	~0.53 Å/cycle	[1][2][4]
Film Composition	Ga: ~36 at.%, O: ~51.8 at.%, C: ~12.2 at.%	[2][4]
As-deposited Film Structure	Amorphous	[1][2]
Post-annealing Structure	Polycrystalline $\beta$ -Ga <sub>2</sub> O <sub>3</sub> (at 900 °C in N <sub>2</sub> )	[1]
Refractive Index (as-deposited)	1.86 - 2.05 (for 300-1000 nm)	[1]
Refractive Index (annealed)	1.92 - 2.09 (for 300-1000 nm)	[1]

## Experimental Protocol: PEALD of Ga<sub>2</sub>O<sub>3</sub>

This protocol is based on a typical PEALD process for depositing Ga<sub>2</sub>O<sub>3</sub> thin films on Si (111) substrates.[4]

### 2.2.1. Materials and Equipment

- Gallium Precursor: **Trimethylgallium** (TMG)
- Oxidant: High-purity Oxygen (O<sub>2</sub>) gas
- Carrier/Purge Gas: High-purity Argon (Ar)
- Substrate: Solvent-cleaned Si (111) wafers

- ALD Reactor: A plasma-enhanced ALD system (e.g., Fiji F200) with a base pressure of ~0.20–0.25 Torr.[4]

### 2.2.2. Deposition Procedure

- Substrate Loading: Load the cleaned Si substrates into the ALD reactor through a load lock.
- Temperature and Pressure Stabilization: Set the desired deposition temperature within the ALD window (e.g., 250 °C) and allow the chamber to stabilize.[4]
- Gas Flows:
  - Set the Ar carrier gas flow for TMG to 60 sccm.[4]
  - Set the Ar carrier gas flow for O<sub>2</sub> to 200 sccm.[4]
- ALD Cycle Sequence (repeated for the desired number of cycles):
  - TMG Pulse: Introduce TMG into the reactor for a pulse duration of 0.015 seconds.[4]
  - Ar Purge: Purge the chamber with Ar for 5 seconds to remove any unreacted TMG and gaseous byproducts.[1]
  - O<sub>2</sub> Plasma Pulse: Introduce O<sub>2</sub> gas and apply RF plasma power (e.g., 100 W) for 20 seconds. The deposition rate saturates for O<sub>2</sub> flow durations starting from 10 seconds.[1][5]
  - Ar Purge: Purge the chamber with Ar for 5 seconds to remove any reaction byproducts.[1]
- Film Growth: The film thickness grows linearly with the number of ALD cycles.[1] For example, 500 PEALD cycles result in a film thickness of approximately 26.2 nm.[1]
- Post-Deposition Annealing (Optional): To crystallize the as-deposited amorphous film into the  $\beta$ -Ga<sub>2</sub>O<sub>3</sub> phase, anneal the sample at 900 °C in a nitrogen (N<sub>2</sub>) atmosphere for 30 minutes.[1]

## ALD of Ga<sub>2</sub>O<sub>3</sub> using TMG and Ozone

Ozone (O<sub>3</sub>) is another effective oxidant for the ALD of Ga<sub>2</sub>O<sub>3</sub> with TMG, offering a thermal process that avoids potential plasma-induced damage to the substrate.[\[6\]](#)[\[7\]](#)

## Quantitative Data Summary

Parameter	Value	Reference
Precursor	Trimethylgallium (TMG)	<a href="#">[6]</a> <a href="#">[7]</a>
Oxidant	Ozone (O <sub>3</sub> )	<a href="#">[6]</a> <a href="#">[7]</a>
ALD Temperature Window	200 - 375 °C	<a href="#">[6]</a> <a href="#">[7]</a>
Growth per Cycle (GPC)	~0.52 Å/cycle	<a href="#">[6]</a> <a href="#">[7]</a>
Film Composition	Stoichiometric Ga <sub>2</sub> O <sub>3</sub> (Ga:O = 2:3), Carbon-free	<a href="#">[7]</a>
As-deposited Film Structure	Amorphous	<a href="#">[7]</a>
Post-annealing Structure	β-Ga <sub>2</sub> O <sub>3</sub> (at 900 °C in Ar)	<a href="#">[7]</a>
Film Density	6.31 x 10 <sup>22</sup> atoms/cm <sup>3</sup>	<a href="#">[7]</a>

## Experimental Protocol: Thermal ALD of Ga<sub>2</sub>O<sub>3</sub>

This protocol describes a thermal ALD process for depositing Ga<sub>2</sub>O<sub>3</sub> films on Si(100) and fused SiO<sub>2</sub> substrates.[\[7\]](#)

### 3.2.1. Materials and Equipment

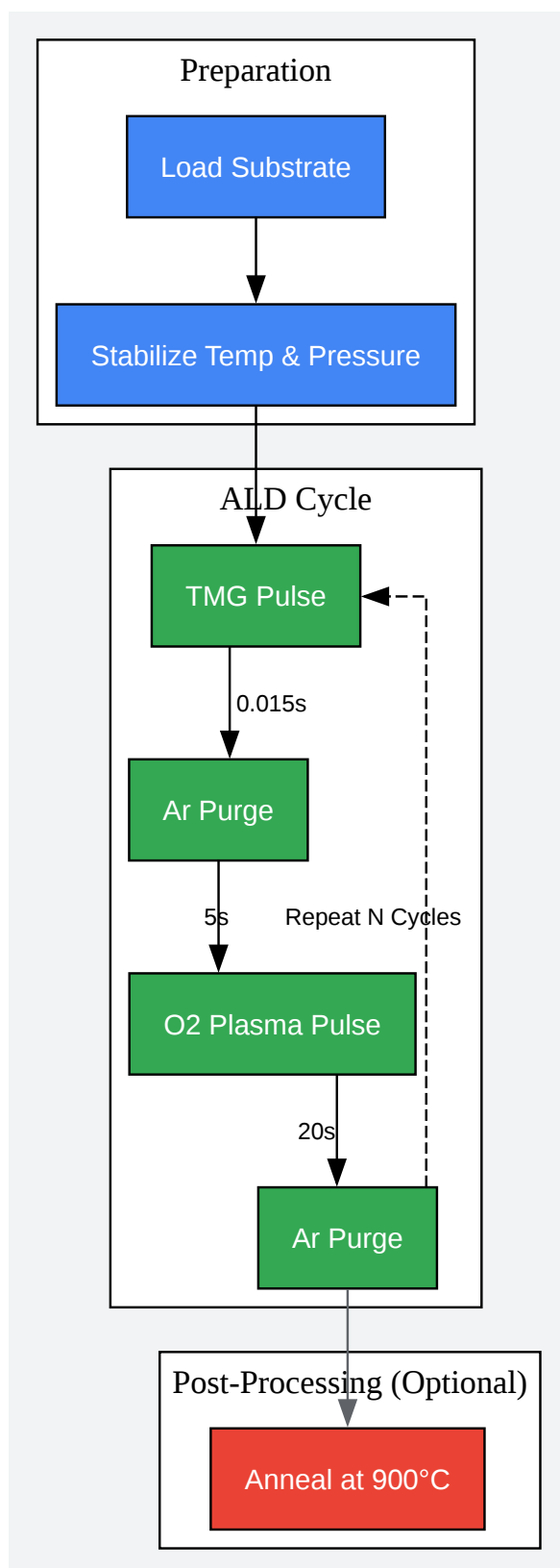
- Gallium Precursor: **Trimethylgallium** (TMG) (99+% purity)
- Oxidant: Ozone (O<sub>3</sub>) generated from high-purity oxygen
- Carrier Gas: Ultra-high purity (99.999%) Nitrogen (N<sub>2</sub>)
- Substrates: Si(100) and fused SiO<sub>2</sub>
- ALD Reactor: A thermal ALD reactor capable of maintaining a pressure of ~1 Torr.[\[7\]](#)

### 3.2.2. Deposition Procedure

- Substrate Preparation: Prior to deposition, coat the substrate with a thin (~5 nm) layer of ALD Al<sub>2</sub>O<sub>3</sub> to ensure a consistent starting surface.[\[7\]](#)
- Temperature and Pressure Stabilization: Set the deposition temperature to 350 °C and maintain a reactor pressure of ~1 Torr with a 300 sccm N<sub>2</sub> carrier gas flow.[\[7\]](#)
- ALD Cycle Sequence (repeated for the desired number of cycles):
  - TMG Pulse: Dose the reactor with TMG for 0.5 seconds.[\[7\]](#)
  - N<sub>2</sub> Purge: Purge the chamber with N<sub>2</sub> for 5 seconds.[\[7\]](#)
  - Ozone Pulse: Introduce ozone into the reactor for 3 seconds.[\[7\]](#)
  - N<sub>2</sub> Purge: Purge the chamber with N<sub>2</sub> for 5 seconds.[\[7\]](#)
- Film Characterization: The resulting films are stoichiometric, carbon-free, and amorphous as-deposited.[\[7\]](#)
- Post-Deposition Annealing (Optional): To obtain crystalline β-Ga<sub>2</sub>O<sub>3</sub>, anneal the films at 900 °C for 20 minutes under an Argon (Ar) atmosphere.[\[7\]](#)

## Visualizations

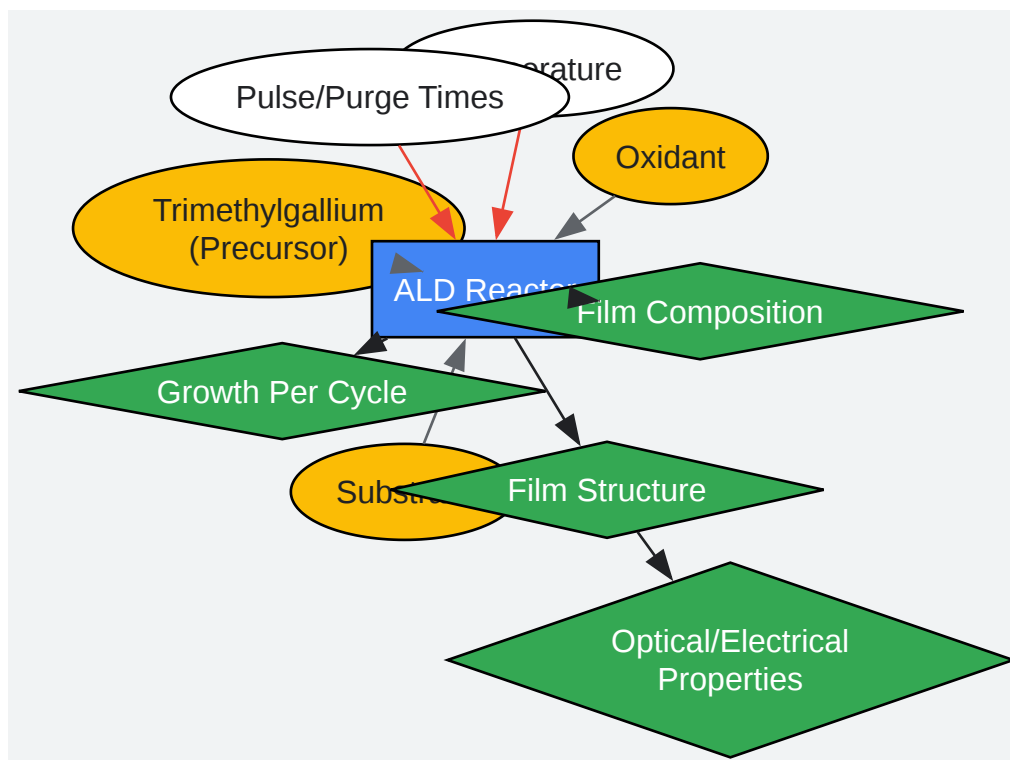
### Experimental Workflow for PEALD of Ga<sub>2</sub>O<sub>3</sub>



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Caption: PEALD workflow for Ga<sub>2</sub>O<sub>3</sub> deposition using TMG and O<sub>2</sub> plasma.

## Logical Relationship of ALD Parameters



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Caption: Key parameters influencing Ga<sub>2</sub>O<sub>3</sub> ALD and resulting film properties.

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